7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one (compound 22 in the study) is a synthetic coumarin derivative designed and synthesized by Medda et al. [] as part of a larger study investigating the structure-activity relationship of 7-substituted coumarins on monoamine oxidase (MAO) inhibition. This compound belongs to a class of compounds known as 7-substituted coumarins, specifically containing a 3,4-dichlorobenzyl ether moiety at the 7-position of the coumarin scaffold.
While the exact binding interactions of 7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one to MAO-B were not elucidated in the study, the authors propose that the lipophilicity of this compound plays a significant role in its potent inhibitory activity []. Increased lipophilicity likely enhances the drug's interaction with the hydrophobic binding pocket of MAO-B.
The study by Medda et al. [] highlights lipophilicity as a crucial factor in the MAO-B inhibitory potency of 7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. They observed a linear correlation between the calculated log P values (a measure of lipophilicity) and the inhibitory activity against MAO-B.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: